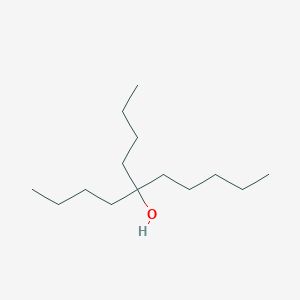

5-Butyldecan-5-ol

Description

Structure

3D Structure

Properties

CAS No. |

5340-34-1 |

|---|---|

Molecular Formula |

C14H30O |

Molecular Weight |

214.39 g/mol |

IUPAC Name |

5-butyldecan-5-ol |

InChI |

InChI=1S/C14H30O/c1-4-7-10-13-14(15,11-8-5-2)12-9-6-3/h15H,4-13H2,1-3H3 |

InChI Key |

SSKIGFOKIDZBBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCCC)(CCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

Characterization of 5-Butyldecan-5-ol using NMR and IR spectroscopy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the tertiary alcohol, 5-Butyldecan-5-ol, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The document outlines the expected spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for the characterization process. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the structural elucidation of organic molecules.

Introduction

This compound is a tertiary alcohol with the molecular formula C₁₄H₃₀O. Accurate structural confirmation and purity assessment are critical for its application in research and development. NMR and IR spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure and functional groups present in a sample. This guide will detail the theoretical and practical aspects of using these techniques for the characterization of this compound.

Predicted Spectroscopic Data

Due to the absence of readily available experimental spectra for this compound, the following data is predicted based on established principles of NMR and IR spectroscopy and comparison with analogous structures.

Infrared (IR) Spectroscopy

The IR spectrum of an alcohol is dominated by the characteristic absorptions of the hydroxyl (-OH) and carbon-oxygen (C-O) bonds. For this compound, a tertiary alcohol, the following peaks are anticipated:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Description |

| O-H Stretch | 3600 - 3200 | Strong, Broad | The broadness is due to hydrogen bonding. |

| C-H Stretch | 3000 - 2850 | Strong | Aliphatic C-H stretching vibrations. |

| C-O Stretch | 1210 - 1100 | Strong | Characteristic for tertiary alcohols[1][2]. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum will show signals corresponding to the different chemical environments of the hydrogen atoms in the molecule. The electronegativity of the oxygen atom will cause protons on adjacent carbons to be deshielded, shifting their signals downfield.[3]

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | ~1.0 - 2.0 | Singlet (broad) | 1H |

| -CH₂- (adjacent to C-OH, C4 & C6) | ~1.4 - 1.6 | Multiplet | 4H |

| -CH₂- (in butyl and decyl chains) | ~1.2 - 1.4 | Multiplet | 16H |

| -CH₃ (terminal methyl groups) | ~0.8 - 1.0 | Triplet | 6H |

Note: The exact chemical shift of the -OH proton is highly dependent on concentration, solvent, and temperature.

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C-OH (C5) | ~70 - 80 |

| -CH₂- (adjacent to C-OH, C4 & C6) | ~35 - 45 |

| -CH₂- (in butyl and decyl chains) | ~20 - 35 |

| -CH₃ (terminal methyl groups) | ~10 - 15 |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

Sample Preparation:

-

Ensure the sample of this compound is free of water and other impurities.

-

As this compound is a liquid at room temperature, the simplest method is to prepare a neat sample.

-

Place a single drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin liquid film.

Data Acquisition:

-

Record a background spectrum of the empty salt plates.

-

Place the sample holder with the prepared salt plates into the spectrometer.

-

Acquire the sample spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is required.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition (¹H NMR):

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include:

-

Spectral width: ~12-15 ppm

-

Number of scans: 8-16

-

Relaxation delay: 1-2 seconds

-

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Data Acquisition (¹³C NMR):

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon.

-

Key parameters include:

-

Spectral width: ~200-220 ppm

-

Number of scans: 128 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

-

Process the data similarly to the ¹H NMR spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the characterization of this compound using NMR and IR spectroscopy.

Caption: Workflow for the spectroscopic characterization of this compound.

This comprehensive guide provides the necessary theoretical and practical information for the successful characterization of this compound using NMR and IR spectroscopy. The predicted data and detailed protocols will aid researchers in confirming the structure and purity of this compound, facilitating its use in further scientific endeavors.

References

An In-depth Technical Guide to the Physical Properties of 5-Butyldecan-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties of the tertiary alcohol 5-Butyldecan-5-ol, with a specific focus on its melting and boiling points. Due to a lack of available experimental data in prominent chemical databases, this document outlines the standardized methodologies for the determination of these crucial physical constants. The protocols described herein are established techniques in organic chemistry for the characterization of novel compounds. This guide serves as a foundational resource for researchers handling this and structurally similar molecules, providing the necessary procedural knowledge to ascertain these key physical characteristics.

Introduction

This compound is a tertiary alcohol with the molecular formula C₁₄H₃₀O. As with any chemical entity, its physical properties, such as melting and boiling points, are fundamental to its characterization, purification, and application in further research and development. These properties are indicative of the intermolecular forces present and provide a baseline for assessing purity. This guide provides a comprehensive overview of the standard experimental procedures for determining these values.

Physical Properties of this compound

A thorough search of established chemical databases, including PubChem and ChemSpider, did not yield experimentally determined or computationally predicted values for the melting and boiling points of this compound. The data for this specific compound is currently not available in the public domain.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

The absence of this data necessitates experimental determination for any practical application or further study of this compound. The following sections detail the standard protocols for these measurements.

Experimental Protocols for Physical Property Determination

The following are generalized, yet detailed, experimental protocols for the determination of the melting and boiling points of a tertiary alcohol like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For pure crystalline solids, this transition occurs over a narrow temperature range. The "melting range" is recorded from the temperature at which the first liquid droplet is observed to the temperature at which the entire sample is liquid.

Methodology: Capillary Method

This is the most common method for determining the melting point of a solid organic compound.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in a powdered form. If the sample consists of large crystals, it should be gently pulverized using a mortar and pestle.

-

Obtain a capillary tube, which is a thin glass tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample.

-

To pack the sample into the sealed end of the tube, gently tap the bottom of the tube on a hard surface or drop it through a long, narrow tube to encourage the powder to settle at the bottom. The packed sample should be approximately 2-3 mm in height.

-

-

Measurement:

-

Insert the capillary tube into a melting point apparatus (e.g., a Mel-Temp or similar device).

-

If the approximate melting point is unknown, a rapid heating run should be performed first to get a rough estimate.

-

For an accurate measurement, start heating at a rate that allows the temperature to rise steadily.

-

As the temperature approaches the estimated melting point, the heating rate should be slowed to approximately 1-2 °C per minute.

-

Record the temperature at which the first sign of melting is observed (the appearance of liquid).

-

Continue heating slowly and record the temperature at which the last solid crystal melts.

-

The recorded melting range provides an indication of the sample's purity.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for small quantities of a liquid sample.

-

Apparatus Setup:

-

Attach a small test tube (Durham tube) containing 0.5-1 mL of this compound to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.

-

Insert this assembly into a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) such that the sample is below the oil level.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. The shape of the Thiele tube allows for even heat distribution by convection.

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the temperature is just above the boiling point of the liquid.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. At the point when the liquid just begins to be drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. The temperature at this moment is the boiling point of the liquid.

-

Record this temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical compound like this compound.

Caption: Logical workflow for determining physical properties.

A Technical Guide to the Solubility of 5-Butyldecan-5-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-butyldecan-5-ol, a tertiary alcohol with a significant nonpolar character. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility predictions based on established chemical principles and provides detailed experimental protocols for researchers to determine precise quantitative data.

Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[1][2] This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents. This compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, but its long, branched alkyl chains (a total of 14 carbon atoms) impart a predominantly nonpolar, hydrophobic character.[1][3] Consequently, its solubility in polar solvents is expected to be limited, while it is predicted to be highly soluble in nonpolar organic solvents.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

| Solvent | Solvent Type | Predicted Solubility of this compound | Rationale |

| Hexane (B92381) | Nonpolar | High | The nonpolar alkyl chains of this compound will interact favorably with the nonpolar hexane molecules via London dispersion forces. |

| Toluene (B28343) | Nonpolar (Aromatic) | High | Similar to hexane, the nonpolar nature of toluene makes it a good solvent for the hydrophobic portion of the alcohol. |

| Acetone | Polar Aprotic | Moderate | Acetone has a polar carbonyl group but also significant nonpolar character. It can act as a hydrogen bond acceptor for the alcohol's hydroxyl group, but the long alkyl chains may limit high solubility. |

| Ethanol (B145695) | Polar Protic | Moderate to Low | While ethanol can engage in hydrogen bonding, the overall nonpolar character of this compound will likely limit its miscibility. Shorter-chain alcohols are more soluble in each other.[1] |

| Methanol | Polar Protic | Low | Methanol is more polar than ethanol, making it a less suitable solvent for a large, hydrophobic molecule like this compound. |

| Water | Polar Protic | Very Low / Insoluble | The large nonpolar C14 hydrocarbon structure will dominate, leading to the hydrophobic effect overcoming the hydrophilic nature of the single hydroxyl group, resulting in negligible solubility.[1][3] |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental procedures are necessary. The following protocols describe common methods for determining the solubility of a compound like this compound in organic solvents.

Method 1: Gravimetric Solubility Determination

This method involves preparing a saturated solution at a specific temperature, separating the undissolved solute, and determining the concentration of the dissolved solute by evaporating the solvent and weighing the residue.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, toluene, acetone, ethanol)

-

Thermostatically controlled shaker bath or incubator

-

Centrifuge

-

Analytical balance

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials.

-

Solvent Addition: Add a known volume (e.g., 10 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. For colloidal suspensions, centrifugation can be used to achieve clear separation.

-

Sample Withdrawal: Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed evaporating dish or vial.

-

Residue Weighing: Place the evaporating dish in a fume hood to allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For less volatile solvents, a vacuum oven at a temperature below the boiling point of the solute can be used.

-

Final Weighing: Once the solvent has completely evaporated, weigh the evaporating dish containing the solute residue.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of aliquot in mL) * 100

Method 2: High-Performance Liquid Chromatography (HPLC) Based Solubility Assay

This method is particularly useful for determining the solubility of compounds in complex mixtures or when only small amounts of the compound are available.

Materials:

-

This compound

-

Selected organic solvents

-

Thermostatically controlled shaker

-

HPLC system with a suitable detector (e.g., UV or Refractive Index)

-

Appropriate HPLC column

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

Procedure:

-

Stock Solution and Calibration Curve: Prepare a stock solution of this compound of known concentration in a suitable solvent (one in which it is freely soluble). From this stock solution, prepare a series of calibration standards of decreasing concentration.

-

Calibration Curve Generation: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration to generate a calibration curve.

-

Saturated Solution Preparation: Prepare saturated solutions of this compound in the test solvents as described in Method 1 (Steps 1-4).

-

Sample Preparation for HPLC: Withdraw a small aliquot of the clear supernatant and filter it through a syringe filter into an autosampler vial.

-

Dilution: Dilute the filtered sample with a suitable solvent to bring the concentration within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and determine the peak area.

-

Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Gravimetric solubility determination workflow.

Caption: HPLC-based solubility assay workflow.

References

5-Butyldecan-5-ol (CAS: 5340-34-1): A Technical Guide for Researchers

Introduction

5-Butyldecan-5-ol is a tertiary alcohol with the chemical formula C₁₄H₃₀O. Tertiary alcohols are a class of organic compounds that have garnered interest in medicinal chemistry. They can offer advantages over primary and secondary alcohols, such as increased metabolic stability, as the carbon atom bearing the hydroxyl group is not directly bonded to a hydrogen atom, thus preventing oxidation to aldehydes, ketones, or carboxylic acids. This metabolic resistance can be a desirable characteristic in the design of new therapeutic agents. The steric hindrance provided by the alkyl groups surrounding the hydroxyl group in tertiary alcohols can also influence their physical and biological properties.

This document provides a summary of the available technical data for this compound, intended to serve as a foundational resource for researchers and drug development professionals.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is essential for understanding its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₄H₃₀O | ChemSpider |

| Molecular Weight | 214.39 g/mol | ChemSpider |

| Appearance | Colorless liquid | Sigma-Aldrich |

| Melting Point | -30 °C | Sigma-Aldrich |

| Boiling Point | 174 °C | Sigma-Aldrich |

| Density | 0.73 g/cm³ at 25 °C | Sigma-Aldrich |

| Flash Point | 46.0 °C (closed cup) | Sigma-Aldrich |

| Vapor Pressure | 1 hPa at 20 °C | Sigma-Aldrich |

| Viscosity | 1.16 mm²/s at 20 °C | Sigma-Aldrich |

Toxicological and Safety Information

Handling this compound requires adherence to standard laboratory safety protocols. The compound is classified as a flammable liquid and may be fatal if swallowed and enters airways.

| Parameter | Value | Species | Test Guideline | Source |

| LD50 Oral | > 5,000 mg/kg | Rat (male and female) | OECD Test Guideline 401 | Sigma-Aldrich |

| LC50 Inhalation | > 1369 ppm (8 h) | Rat (male) | OECD Test Guideline 403 | Sigma-Aldrich |

| LC50 Inhalation | > 5.6 mg/L (4 h) | Rat (male and female) | - | Sigma-Aldrich |

Safety Precautions:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use explosion-proof electrical, ventilating, and lighting equipment.

-

Wear protective gloves, eye protection, and face protection.

-

IF SWALLOWED: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.

-

Store in a well-ventilated place. Keep container tightly closed.

Experimental Considerations

Potential Synthetic Approach: Grignard Reaction

A common method for the synthesis of tertiary alcohols is the reaction of a Grignard reagent with a ketone. For this compound, this could potentially involve the reaction of pentylmagnesium bromide with nonan-5-one or butylmagnesium bromide with decan-5-one.

Caption: A potential workflow for the synthesis of this compound.

Biological Activity and Role in Drug Discovery

While no specific biological activities have been reported for this compound, its structure as a tertiary alcohol is of interest in the context of drug discovery.

General Advantages of Tertiary Alcohols in Medicinal Chemistry

Research has highlighted several potential benefits of incorporating tertiary alcohol moieties into drug candidates:

-

Metabolic Stability: As mentioned, tertiary alcohols are resistant to oxidation, which can be a major metabolic pathway for primary and secondary alcohols.

-

Modulation of Physicochemical Properties: The hydroxyl group can increase polarity and hydrogen bonding potential, which can influence solubility and interactions with biological targets.

-

Three-Dimensional Structure: The bulky nature of tertiary alcohols can provide a scaffold for creating molecules with greater three-dimensional complexity, which has been associated with improved clinical success rates.

Spectroscopic data for 5-Butyldecan-5-ol (1H NMR, 13C NMR, IR, Mass Spec)

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the tertiary alcohol, 5-Butyldecan-5-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed summary of expected values for 1H NMR, 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide also outlines standardized experimental protocols for the acquisition of such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic values for this compound. These predictions are based on established principles of spectroscopy and data from analogous aliphatic alcohols.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.45 | Singlet | 1H | OH |

| ~1.35 - 1.45 | Multiplet | 4H | CH ₂(CH₂)₃CH₃ (α to C-OH) |

| ~1.20 - 1.35 | Multiplet | 12H | (CH ₂)₃CH₃ and (CH ₂)₂CH₃ |

| ~0.90 | Triplet | 9H | CH ₃ |

Note: The chemical shift of the hydroxyl proton (OH) can vary depending on concentration, solvent, and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~75 | Quaternary | C -OH |

| ~40 | Secondary | C H₂(CH₂)₃CH₃ (α to C-OH) |

| ~32 | Secondary | (CH₂)₂C H₂CH₃ |

| ~28 | Secondary | CH₂C H₂CH₂CH₃ |

| ~23 | Secondary | CH₂C H₂CH₃ |

| ~14 | Primary | C H₃ |

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3400 | Strong, Broad | O-H Stretch | Alcohol |

| ~2955, ~2870 | Strong | C-H Stretch | Alkane |

| ~1465 | Medium | C-H Bend | Alkane |

| ~1375 | Medium | C-H Bend | Alkane |

| ~1150 | Strong | C-O Stretch | Tertiary Alcohol |

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Comments |

| 214 | [C₁₄H₃₀O]⁺ | Molecular Ion (M⁺) - Expected to be weak or absent for a tertiary alcohol.[1] |

| 199 | [M - CH₃]⁺ | Loss of a methyl group. |

| 185 | [M - C₂H₅]⁺ | Loss of an ethyl group. |

| 171 | [M - C₃H₇]⁺ | Loss of a propyl group. |

| 157 | [M - C₄H₉]⁺ | Alpha cleavage, loss of a butyl radical. |

| 143 | [M - C₅H₁₁]⁺ | Alpha cleavage, loss of a pentyl radical. |

| 196 | [M - H₂O]⁺ | Dehydration, loss of water.[2][3] |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube.[4] Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically operating at 100 MHz for carbon. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used compared to ¹H NMR. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[5]

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, a spectrum can be obtained from a neat sample. A single drop of the neat liquid is placed between two polished salt plates (e.g., NaCl or KBr).[6] The plates are pressed together to form a thin liquid film.

-

Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plates is recorded first. Then, the sample spectrum is recorded. The spectrum is typically an average of 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer. Electron Impact (EI) ionization is a common method for this type of analysis. In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative abundance of ions versus their m/z ratio. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a compound like this compound.

References

Thermal Stability and Decomposition of 5-Butyldecan-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical thermal stability and decomposition pathways of 5-Butyldecan-5-ol, a tertiary alcohol. Due to the limited specific experimental data available for this compound, this document outlines the predicted behavior based on established principles of organic chemistry and provides detailed, recommended experimental protocols for its analysis. The primary decomposition route for tertiary alcohols, the E1 elimination mechanism, is discussed in detail, along with the expected decomposition products. This guide also presents standardized methodologies for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and gas chromatography-mass spectrometry (GC-MS) to empirically determine the thermal properties of this compound.

Introduction

This compound is a tertiary alcohol with the chemical formula C₁₄H₃₀O. Its structure features a hydroxyl group attached to a tertiary carbon, which significantly influences its chemical reactivity and thermal stability. Understanding the thermal behavior of this compound is crucial for its application in various fields, including as a solvent, intermediate in chemical synthesis, or as a component in pharmaceutical formulations. Thermal decomposition can affect product purity, stability, and safety. This guide serves as a foundational resource for researchers and professionals investigating the thermal properties of this compound.

Predicted Thermal Decomposition Pathway: E1 Elimination

The thermal decomposition of tertiary alcohols, such as this compound, in the presence of acid catalysts typically proceeds through an E1 (Elimination, Unimolecular) mechanism.[1][2] This reaction involves the elimination of a water molecule to form an alkene.[1] The rate of this reaction is dependent on the stability of the intermediate carbocation, and for tertiary alcohols, this carbocation is highly stable, leading to a greater propensity for dehydration compared to primary and secondary alcohols.[1][3]

The E1 mechanism for the decomposition of this compound is a three-step process:

-

Protonation of the Hydroxyl Group: The hydroxyl group is protonated by an acid catalyst, forming a good leaving group (water).[1][2][3]

-

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation. This is the slow, rate-determining step of the reaction.[2][3]

-

Deprotonation to Form an Alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and yielding an alkene.[4][2]

Due to the structure of this compound, multiple alkene isomers can be formed, with the major product predicted by Zaitsev's rule, which states that the most substituted alkene will be the most stable and therefore the favored product.[2]

Predicted Thermal Behavior and Key Parameters

Tertiary alcohols are generally less thermally stable than primary and secondary alcohols and will undergo dehydration at lower temperatures. The specific decomposition temperature range for this compound would need to be determined experimentally. The following table summarizes the key quantitative parameters that can be obtained through thermal analysis.

| Parameter | Description | Significance | Analytical Technique |

| Onset Decomposition Temperature (T_onset) | The temperature at which the decomposition of the material begins. | Indicates the initiation of thermal instability. | TGA/DSC |

| Peak Decomposition Temperature (T_peak) | The temperature at which the rate of decomposition is at its maximum. | Represents the point of greatest thermal instability. | TGA (from DTG curve)/DSC |

| Mass Loss (%) | The percentage of the initial mass lost during decomposition. | Corresponds to the loss of a specific group (e.g., water) and can confirm the decomposition reaction. | TGA |

| Enthalpy of Decomposition (ΔH_decomp) | The amount of heat absorbed or released during the decomposition process. | Determines if the decomposition is endothermic or exothermic. | DSC |

Recommended Experimental Protocols

To obtain the quantitative data described above, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and gas chromatography-mass spectrometry (GC-MS) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of this compound by measuring its mass change as a function of temperature.

Instrumentation: A thermogravimetric analyzer with a high-precision balance and a furnace capable of a controlled heating rate.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample from 25 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the sample mass (or mass percent) as a function of temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve to obtain the derivative thermogravimetric (DTG) curve.

-

Determine the onset decomposition temperature (T_onset) and the peak decomposition temperature (T_peak) from the TGA and DTG curves, respectively.

-

Quantify the mass loss associated with the decomposition step.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound and determine the enthalpy of decomposition.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed pan should be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic or exothermic peaks corresponding to thermal events.

-

Integrate the area of the decomposition peak to calculate the enthalpy of decomposition (ΔH_decomp).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the volatile products formed during the thermal decomposition of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer. A pyrolyzer accessory for the GC is ideal for controlled thermal decomposition.

Methodology:

-

Sample Preparation:

-

If using a pyrolyzer: Place a small, accurately weighed amount of this compound into a pyrolysis tube.

-

If analyzing the residue from a TGA experiment: Dissolve a portion of the collected condensate in a suitable volatile solvent (e.g., dichloromethane).

-

-

Instrument Setup (for Pyrolysis-GC-MS):

-

Set the pyrolyzer temperature to the decomposition temperature determined by TGA.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-500.

-

-

-

Data Analysis:

-

Separate the decomposition products on the GC column.

-

Identify the individual components by comparing their mass spectra to a reference library (e.g., NIST).

-

Determine the relative abundance of each decomposition product from the peak areas in the chromatogram.

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental work to characterize the thermal stability and decomposition of this compound.

Conclusion

References

A Technical Guide to the Potential Applications of Long-Chain Tertiary Alcohols

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Long-chain tertiary alcohols are a class of organic compounds characterized by a hydroxyl group attached to a tertiary carbon atom within a long aliphatic chain. Unlike their primary and secondary alcohol counterparts, the unique steric hindrance and chemical stability of the tertiary alcohol moiety impart a distinct set of properties, making them valuable in a range of specialized applications. In drug development, they serve as critical metabolic stabilizers, enhancing the pharmacokinetic profiles of therapeutic agents. Their derivatives are effective as surfactants and emulsifiers in complex formulations. Furthermore, they show promise as antimicrobial agents and as precursors for advanced polymers and high-performance lubricants. This guide provides an in-depth review of these applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations to facilitate further research and development.

Core Applications and Mechanisms

The utility of long-chain tertiary alcohols stems from their structural attributes. The tertiary carbon atom, bonded to three other carbon atoms, shields the hydroxyl group, making it resistant to oxidation and slowing the rate of conjugation reactions. This inherent stability is a cornerstone of their application in pharmacology and materials science.

Drug Development: Enhancing Metabolic Stability

A primary challenge in drug design is engineering molecules that are not rapidly metabolized and cleared from the body. Primary and secondary alcohols are often metabolic "soft spots," susceptible to Phase I oxidation by Cytochrome P450 (CYP) enzymes and Phase II conjugation by UDP-glucuronosyltransferase (UGT) enzymes.[1]

-

Resistance to Oxidation: Tertiary alcohols cannot be easily oxidized because the carbon atom bearing the hydroxyl group lacks a hydrogen atom.[1] This prevents their conversion to ketones or aldehydes by CYP enzymes, a common metabolic pathway that deactivates many drugs.[2][3]

-

Reduced Glucuronidation: The bulky alkyl groups surrounding the tertiary hydroxyl group create significant steric hindrance. This shield makes it difficult for UGT enzymes to catalyze the attachment of a large glucuronic acid moiety, thereby slowing down this major elimination pathway.[1][4][5]

By strategically incorporating a long-chain tertiary alcohol group into a drug candidate, medicinal chemists can block these key metabolic routes, leading to improved half-life, enhanced bioavailability, and a more predictable pharmacokinetic profile.[1]

Surfactants and Emulsifiers

When functionalized with a polar head group (e.g., sulfated), branched-chain tertiary alcohols can act as anionic surfactants. Their branched, bulky hydrophobic tails disrupt the efficient packing of molecules at the air-water interface, leading to distinct surface properties. These include good wetting and emulsifying capabilities, often with lower foaming than their linear counterparts, which is desirable in formulations like coatings, inks, and agrochemicals.

Lubricants and Plasticizers

Esters derived from the reaction of dicarboxylic acids with long-chain branched or tertiary alcohols are used as synthetic lubricants and plasticizers. The branching of the alcohol component disrupts the crystalline packing of the ester molecules at low temperatures, resulting in lower pour points.[6] This makes them suitable for high-performance fluids that must operate across a wide temperature range. In polymers, these esters can increase flexibility and processability.

Antimicrobial Agents

Synthetic tertiary alcohols, particularly those containing aryl or halogenated moieties, have demonstrated promising antimicrobial activity against a range of bacteria and fungi. While the exact mechanism is not fully elucidated, it is believed that their lipophilic character allows them to disrupt the integrity of microbial cell membranes, leading to cell death. Their stability makes them attractive candidates for incorporation into materials or formulations requiring long-lasting antimicrobial protection.

Quantitative Data and Physical Properties

The physical properties of long-chain tertiary alcohols are dictated by their molecular weight and branched structure. The data for specific long-chain tertiary alcohols is not as widely tabulated as for primary alcohols. However, available data and established chemical principles allow for a clear understanding of their properties.

Table 1: Physical Properties of Representative Tertiary Alcohols

| Compound Name | IUPAC Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

|---|---|---|---|---|

| tert-Butyl Alcohol | 2-Methyl-2-propanol | C₄H₁₀O | 74.12 | 82.4[7] |

| 2,4,4-Trimethyl-2-pentanol | 2,4,4-Trimethylpentan-2-ol | C₈H₁₈O | 130.23 | 144[8] |

| 2-Methyl-2-hexanol | 2-Methylhexan-2-ol | C₇H₁₆O | 116.20 | 141-142 |

| 2-Methyl-2-octanol (B126132) | 2-Methyloctan-2-ol | C₉H₂₀O | 144.25 | 177-179 |

Note: Data is compiled from multiple sources. Boiling points are at atmospheric pressure.

General Trends:

-

Boiling Point: Increases with molecular weight due to stronger van der Waals forces. However, the high degree of branching in tertiary alcohols lowers their boiling points compared to linear primary alcohols of the same molecular weight, as the branching interferes with efficient molecular packing.[9][10]

-

Solubility: Solubility in water decreases significantly as the hydrocarbon chain length increases. While short-chain tertiary alcohols like tert-butanol (B103910) are miscible with water, long-chain variants are effectively insoluble.[11]

-

Density: Generally, densities are lower than water, typically in the range of 0.80 - 0.85 g/mL.

Table 2: Performance Data of Tertiary/Branched Alcohol Derivatives

| Derivative Class | Example Compound | Application | Performance Metric | Value/Observation |

|---|---|---|---|---|

| Anionic Surfactant | C₁₆-Branched Tertiary Alcohol Sulfate (B86663) | Surfactant | Equilibrium Surface Tension (γCMC) | 26.69 mN/m[9] |

| C₁₂-Branched Tertiary Alcohol Sulfate | Surfactant | Equilibrium Surface Tension (γCMC) | 27.41 mN/m[9] | |

| Lubricant Ester | Di-2-ethylhexanol Sebacate | Lubricant Base | Pour Point | -60 °C[6] |

| | Di-2-ethylbutyl Sebacate | Lubricant Base | Pour Point | -44 °C[6] |

Experimental Protocols

Synthesis of a Long-Chain Tertiary Alcohol via Grignard Reaction

This protocol describes the synthesis of 2-methyl-2-octanol from 2-octanone (B155638) and a methyl Grignard reagent. The Grignard reaction is a robust and widely used method for forming carbon-carbon bonds and synthesizing tertiary alcohols.[12][13]

Materials:

-

Magnesium turnings

-

Iodomethane (Methyl Iodide)

-

Anhydrous diethyl ether

-

2-Octanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, condenser (all oven-dried)

-

Magnetic stirrer and stir bar

-

Ice bath

Methodology:

-

Grignard Reagent Preparation: a. Assemble the dry flask, condenser, and dropping funnel. Place magnesium turnings in the flask under a nitrogen or argon atmosphere. b. Dissolve iodomethane in anhydrous diethyl ether and add it to the dropping funnel. c. Add a small portion of the iodomethane solution to the magnesium. The reaction should initiate, indicated by bubbling and a color change. If it does not start, gentle warming may be required. d. Once initiated, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux. e. After the addition is complete, continue stirring until the magnesium is consumed. The resulting grey/brown solution is the Grignard reagent (methylmagnesium iodide).

-

Reaction with Ketone: a. Cool the Grignard reagent solution in an ice bath. b. Dissolve 2-octanone in anhydrous diethyl ether and add this solution to the dropping funnel. c. Add the 2-octanone solution dropwise to the stirred, cooled Grignard reagent. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.

-

Work-up and Purification: a. Cool the reaction mixture again in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction and hydrolyze the intermediate magnesium alkoxide. b. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. c. Combine the organic layers and wash sequentially with water and then brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude 2-methyl-2-octanol. e. The product can be further purified by vacuum distillation if required.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of a tertiary alcohol, which is the lowest concentration that prevents visible microbial growth.[14][15][16]

References

- 1. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The mechanism of oxidation of allylic alcohols to alpha,beta-unsaturated ketones by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A specific hydroxysteroid UGT is responsible for the conjugation of aliphatic alcohols in rats: an estimation of the importance of glucuronidation versus oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. iloencyclopaedia.org [iloencyclopaedia.org]

- 8. Buy 2,4,4-Trimethyl-2-pentanol | 690-37-9 [smolecule.com]

- 9. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. midwestinstrument.com [midwestinstrument.com]

- 12. researchgate.net [researchgate.net]

- 13. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. futurelearn.com [futurelearn.com]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Health and Safety Considerations for 5-Butyldecan-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for 5-Butyldecan-5-ol, a tertiary alcohol with applications in various research and development settings. The information presented herein is intended to inform safe handling, storage, and disposal practices, as well as to provide an understanding of the potential toxicological profile of this compound. All personnel handling this substance should be adequately trained in chemical safety and have access to appropriate personal protective equipment.

Physicochemical and Hazard Information

A summary of the key physicochemical properties and hazard classifications for this compound is provided below. This information is critical for understanding the substance's behavior and potential hazards.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Clear, colorless liquid |

| Melting Point | -30 °C (-22 °F)[1] |

| Boiling Point | 174 °C (345 °F)[1] |

| Flash Point | 46.0 °C (114.8 °F) - closed cup[1] |

| Density | 0.73 g/cm³ at 25 °C (77 °F)[1] |

| Vapor Pressure | 5.1 hPa at 37.7 °C (99.9 °F)[1] |

| Autoignition Temperature | 210.0 °C (410.0 °F)[1] |

| Water Solubility | No data available |

Table 2: Hazard Identification and Classification

| Hazard | Classification | Precautionary Statement Codes |

| Flammability | Flammable liquid and vapor (Category 3)[2] | H226[2] |

| Aspiration Hazard | May be fatal if swallowed and enters airways (Category 1)[2] | H304[2] |

| Skin | Repeated exposure may cause skin dryness or cracking.[2] | - |

Toxicological Data

The following table summarizes the available acute toxicity data for this compound. These studies were likely conducted following standardized OECD guidelines.

Table 3: Acute Toxicity of this compound

| Test | Species | Route | Result | Guideline |

| LD50 | Rat (male and female) | Oral | > 5,000 mg/kg | OECD Test Guideline 401[2] |

| LC50 | Rat (male) | Inhalation (vapor) | > 1369 ppm (8 h) | OECD Test Guideline 403[2] |

| LC50 | Rat (male and female) | Inhalation (dust/mist) | > 5.6 mg/l (4 h)[2] | OECD Test Guideline 403 |

Experimental Protocols

While the full, detailed experimental reports for the toxicity of this compound are not publicly available, the following protocols are based on the OECD guidelines cited in the safety data sheets and represent the standard methodologies for such assessments.

OECD Test Guideline 401: Acute Oral Toxicity

This guideline outlines the procedure for assessing the acute toxic effects of a substance administered orally.[2]

Objective: To determine the median lethal dose (LD50), which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[2]

Methodology:

-

Test Animals: Healthy, young adult rats are typically used.[2] Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.[2]

-

Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[2] For liquids, the substance is typically administered by gavage using a stomach tube.[2] The volume of liquid administered should not exceed 1 mL/100 g of body weight for rodents, although 2 mL/100 g may be used for aqueous solutions.[2]

-

Observation Period: Animals are observed for a period of at least 14 days.[3]

-

Clinical Observations: Cageside observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior patterns.[2] Particular attention is paid to tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.[2]

-

Body Weight: Individual animal weights are recorded shortly before administration of the test substance and weekly thereafter.[2]

-

Pathology: All animals (including those that die during the test and survivors at the end of the observation period) undergo a gross necropsy.[2] All observed pathological changes are recorded.[2]

OECD Test Guideline 403: Acute Inhalation Toxicity

This guideline is used to assess the health hazards likely to arise from short-term exposure to a substance via inhalation.[3][4]

Objective: To determine the median lethal concentration (LC50), which is the concentration of the chemical in the air that is expected to cause death in 50% of the test animals during a defined exposure period.[4]

Methodology:

-

Test Animals: The rat is the preferred species.[5] Healthy young adult animals are used.[6]

-

Exposure System: The study is conducted using a dynamic airflow inhalation exposure system to ensure a precisely controlled atmosphere containing the test substance.[4]

-

Exposure Conditions: Animals are typically exposed to the test substance for a predetermined duration, commonly 4 hours.[3][4] At least three concentrations are usually tested.[3]

-

Observation Period: Following exposure, the animals are observed for at least 14 days.[3][5]

-

Clinical Observations: Animals are monitored for mortality, clinical signs of toxicity, respiratory distress, behavioral changes, and body weight fluctuations.[4]

Handling and Safety Precautions

Due to its flammability and aspiration hazard, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear flame-retardant antistatic protective clothing and chemically resistant gloves (e.g., nitrile rubber).[1][2]

-

Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a respirator with a filter appropriate for organic vapors (Filter A).[1]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1][2]

First Aid Measures

-

If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. Due to the risk of aspiration, if vomiting occurs, keep the head low so that stomach content doesn't get into the lungs.[1][2]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][2]

-

If Inhaled: Move the person into fresh air.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[1][2] No smoking in the storage area. Store under an inert gas.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[2] Do not let the product enter drains, as there is a risk of explosion.[1]

Stability and Reactivity

-

Reactivity: Vapor/air mixtures are explosive with intense warming.[1][2]

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[1][2]

-

Possibility of Hazardous Reactions: Violent reactions are possible with strong oxidizing agents and various plastics.[1]

-

Conditions to Avoid: Heating.[1]

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: In the event of a fire, carbon oxides may be formed.

Visualized Workflow

The following diagram illustrates a generalized workflow for the health and safety assessment of a chemical substance like this compound.

Caption: Chemical Safety Assessment Workflow.

References

Methodological & Application

Purifying 5-Butyldecan-5-ol: A Detailed Guide to Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the purification of the tertiary alcohol, 5-Butyldecan-5-ol, using silica (B1680970) gel column chromatography. This method is designed to efficiently remove impurities, yielding a high-purity product suitable for further research and development applications.

Introduction

This compound is a long-chain, branched tertiary alcohol. Due to its hydrophobic nature and the potential for closely related impurities from its synthesis, purification by column chromatography is an essential step to ensure high purity. This document outlines the principles, experimental procedures, and expected outcomes for the successful purification of this compound. The primary separation mechanism is adsorption chromatography on a polar stationary phase (silica gel) with a non-polar mobile phase, where compounds are separated based on their polarity. Less polar compounds will elute faster, while more polar compounds will have a stronger affinity for the silica gel and elute later.

Data Summary

The following tables summarize the key parameters and expected results for the purification of this compound by flash column chromatography.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Column Dimensions | Dependent on sample size (e.g., 40 mm x 200 mm for 1-5 g scale) |

| Mobile Phase (Eluent) | Hexane (B92381)/Ethyl Acetate (B1210297) Gradient |

| Initial Eluent | 98:2 (Hexane:Ethyl Acetate) |

| Final Eluent | 90:10 (Hexane:Ethyl Acetate) |

| Flow Rate | ~2 inches/minute (flash chromatography)[1] |

| Detection Method | Thin-Layer Chromatography (TLC) with chemical staining |

Table 2: Sample and Fractionation Data (Example for a 2.5 g crude sample)

| Parameter | Value |

| Crude Sample Loading | 2.5 g |

| Volume of Silica Gel | ~125 g (50:1 ratio of silica to crude product) |

| Initial Eluent Volume | 500 mL |

| Gradient Eluent Volume | 1000 - 1500 mL |

| Fraction Size | 20 mL |

| Expected Product Elution | Fractions ~25-40 |

| Typical Yield | >95% |

| Expected Purity | >98% |

Experimental Protocols

This section provides a detailed step-by-step procedure for the purification of this compound.

Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC.[2] This will help predict the elution behavior of this compound and its impurities on the column.

Materials:

-

TLC plates (silica gel 60 F254)

-

Developing chamber

-

Spotting capillaries

-

Crude this compound sample

-

Various ratios of Hexane:Ethyl Acetate (e.g., 99:1, 98:2, 95:5, 90:10)

-

Visualizing agent (e.g., potassium permanganate (B83412) stain)

Procedure:

-

Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).

-

Using a capillary, spot the solution onto the baseline of a TLC plate.

-

Place the TLC plate in a developing chamber containing a hexane/ethyl acetate mixture.

-

Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Remove the plate and mark the solvent front.

-

Dry the plate and visualize the spots using a potassium permanganate stain.

-

The ideal solvent system will give the this compound an Rf value of approximately 0.2-0.3.[1]

Column Preparation (Slurry Method)

Proper column packing is critical for achieving good separation.[3]

Materials:

-

Glass chromatography column with a stopcock

-

Cotton or glass wool

-

Sand (acid-washed)

-

Silica gel (230-400 mesh)

-

Initial eluent (e.g., 98:2 Hexane:Ethyl Acetate)

Procedure:

-

Securely clamp the column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.[3]

-

Add a thin layer of sand (~1 cm) over the plug.

-

In a separate beaker, prepare a slurry of silica gel in the initial eluent. The consistency should be pourable but not too dilute.

-

Pour the slurry into the column. Use a funnel to avoid spilling.

-

Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.[3]

-

Once the silica has settled, add another layer of sand (~1 cm) on top to protect the silica bed from disturbance during sample loading.

-

Open the stopcock and drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Sample Loading

Procedure:

-

Dissolve the crude this compound (e.g., 2.5 g) in a minimal amount of a non-polar solvent like hexane or the initial eluting solvent.

-

Carefully apply the dissolved sample to the top of the column using a pipette, allowing it to distribute evenly onto the sand.

-

Open the stopcock and allow the sample to enter the silica gel bed.

-

Rinse the sample flask with a small amount of the initial eluent and add it to the column to ensure all the sample is loaded.

-

Once the sample has fully entered the silica, carefully add the mobile phase to the top of the column.

Elution and Fraction Collection

A gradient elution is recommended to efficiently separate the non-polar impurities from the more polar this compound.[2]

Procedure:

-

Begin eluting the column with the initial, less polar solvent mixture (e.g., 98:2 Hexane:Ethyl Acetate).

-

Maintain a constant flow rate. For flash chromatography, apply gentle air pressure to achieve a flow rate of approximately 2 inches per minute.[1]

-

Collect the eluate in fractions of a consistent volume (e.g., 20 mL) in labeled test tubes or vials.

-

Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. For example, after collecting a set number of fractions with the initial eluent, switch to a 95:5 mixture, and then to a 90:10 mixture.

-

Monitor the composition of the fractions by TLC to identify which fractions contain the purified this compound.

-

Combine the fractions that contain the pure product.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

The following diagrams illustrate the key workflows in the purification process.

References

Application Notes and Protocols: Interpreting the ¹H NMR Spectrum of 5-Butyldecan-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Butyldecan-5-ol. Included are the predicted chemical shifts (δ), multiplicities, and integration values for the distinct proton environments within the molecule. A standard experimental protocol for acquiring the ¹H NMR spectrum of a tertiary alcohol is also detailed. These notes are intended to serve as a practical resource for researchers in organic chemistry, analytical chemistry, and drug development for the structural elucidation of similar molecules.

Predicted ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound is predicted based on the analysis of its molecular structure and established principles of NMR spectroscopy. Due to the molecule's symmetry, with two identical butyl groups and two identical pentyl groups attached to the tertiary carbon bearing the hydroxyl group, a simplified spectrum is anticipated.

Structure of this compound:

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a (-CH₃) | ~ 0.9 | Triplet (t) | 6H |

| b, c, d (-CH₂) | ~ 1.2 - 1.6 | Multiplet (m) | 20H |

| e (-OH) | ~ 1.0 - 2.5 (variable) | Singlet (s) | 1H |

Note: The chemical shift of the hydroxyl proton (-OH) is highly variable and depends on factors such as solvent, concentration, and temperature.[1] It often appears as a broad singlet and its signal can be exchanged with deuterium (B1214612) by adding D₂O to the NMR sample, causing the peak to disappear from the spectrum.[2]

Experimental Protocol: ¹H NMR Spectroscopy of a Tertiary Alcohol

This protocol outlines the standard procedure for the preparation and analysis of a tertiary alcohol, such as this compound, by ¹H NMR spectroscopy.

2.1. Materials and Equipment

-

This compound (sample)

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 300 MHz or higher)

-

Tetramethylsilane (TMS) (optional, as modern spectrometers often reference the solvent peak)

2.2. Sample Preparation

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

If TMS is used as an internal standard, add one drop.

-

Cap the NMR tube securely and gently vortex the tube until the sample is completely dissolved.

2.3. Instrument Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm or the TMS signal to 0.00 ppm.

-

Integrate the peaks to determine the relative ratios of the protons.

2.4. D₂O Exchange (Optional)

-

After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

-

Add 1-2 drops of deuterium oxide (D₂O) to the sample.

-

Cap the tube and shake gently to mix.

-

Re-acquire the ¹H NMR spectrum. The disappearance of a peak confirms its assignment as the hydroxyl proton.[2][3]

Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of this compound.

Caption: Workflow for the interpretation of the ¹H NMR spectrum of this compound.

Discussion

The predicted ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. The upfield region of the spectrum is expected to be dominated by the signals of the alkyl protons. The terminal methyl groups (-CH₃) of the butyl and pentyl chains are anticipated to appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene (B1212753) (-CH₂-) groups. The numerous methylene protons along the alkyl chains will likely overlap, resulting in a complex multiplet in the region of approximately 1.2 to 1.6 ppm. The single proton of the hydroxyl group (-OH) is expected to be a singlet, as proton exchange often decouples it from adjacent protons.[2][4] Its chemical shift can vary, and its identity can be confirmed by its disappearance upon the addition of D₂O.[3] The absence of protons on the carbon adjacent to the hydroxyl group (a tertiary alcohol) means there will be no signal in the typical 3.4-4.5 ppm region for protons on a carbon bearing an oxygen.[2]

Conclusion

This application note provides a predicted ¹H NMR spectrum for this compound and a standard protocol for its experimental determination. The interpretation of the spectrum is straightforward, relying on fundamental principles of chemical shift, integration, and spin-spin splitting. The provided workflow and data serve as a valuable reference for the structural characterization of this and similar tertiary alcohols.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

Application Note: Functional Group Analysis of 5-Butyldecan-5-ol using IR Spectroscopy

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique for the identification of functional groups in organic molecules. This application note details the use of Fourier Transform Infrared (FTIR) spectroscopy for the functional group analysis of 5-Butyldecan-5-ol, a tertiary alcohol. The position, intensity, and shape of absorption bands in the IR spectrum provide a molecular fingerprint, allowing for the confirmation of key functional moieties within the molecule.

Principle

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. For this compound, the primary functional groups of interest are the hydroxyl (-OH) group and the alkyl (C-H) chains. The tertiary nature of the alcohol can also be inferred from the specific wavenumber of the C-O stretching vibration.

Key Functional Groups in this compound and their Expected IR Absorptions:

-

O-H Stretch: The stretching vibration of the hydroxyl group is highly characteristic. Due to hydrogen bonding between alcohol molecules, this absorption appears as a strong and broad band in the region of 3600-3200 cm⁻¹.[1][2][3][4] The broadness of this peak is a key indicator of the presence of an alcohol.[1][2][4]

-

C-H Stretch: The stretching vibrations of the C-H bonds in the butyl and decyl chains will result in strong absorptions in the 3000-2850 cm⁻¹ region.[5][6]

-

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in an alcohol is also a prominent feature. For tertiary alcohols, this peak is typically observed in the 1200-1125 cm⁻¹ range.[7][8] This is shifted to a higher frequency compared to primary and secondary alcohols.[9]

Experimental Protocol

Objective: To acquire the infrared spectrum of this compound and identify its characteristic functional group absorptions.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory

Materials:

-

This compound (liquid sample)

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Sample Application:

-

Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. A typical measurement range is 4000-400 cm⁻¹.

-

To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans).[10]

-

-

Data Analysis:

-

Process the acquired spectrum (e.g., baseline correction, if necessary).

-

Identify the key absorption bands and record their wavenumbers (cm⁻¹).

-

Correlate the observed absorption bands with the functional groups present in this compound.

-

-

Cleaning:

Data Presentation

The expected IR absorption bands for this compound are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Peak Shape |

| 3600 - 3200 | O-H (Alcohol) | Stretching | Strong | Broad |

| 3000 - 2850 | C-H (Alkyl) | Stretching | Strong | Sharp |

| 1470 - 1450 | C-H (Alkyl) | Bending (Scissoring) | Medium | Sharp |

| 1370 - 1350 | C-H (Alkyl - CH₃) | Bending (Rocking) | Medium | Sharp |

| 1200 - 1125 | C-O (Tertiary Alcohol) | Stretching | Strong | Sharp |

Experimental Workflow

Caption: Workflow for IR Spectroscopy of this compound.

References

- 1. tutorchase.com [tutorchase.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. quizlet.com [quizlet.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. agilent.com [agilent.com]

- 13. drawellanalytical.com [drawellanalytical.com]

Application Note: Mass Spectrometry Fragmentation Analysis of 5-Butyldecan-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the expected mass spectrometry fragmentation pattern of 5-Butyldecan-5-ol, a tertiary alcohol. Understanding the fragmentation behavior of such molecules is critical for their identification and structural elucidation in complex matrices, a common requirement in pharmaceutical research and development. This note provides a detailed experimental protocol for analysis via electron ionization mass spectrometry (EI-MS) and presents the predicted fragmentation pathways and corresponding m/z values in a clear, tabular format. A visual representation of the fragmentation process is also provided using a Graphviz diagram to aid in the interpretation of mass spectral data.

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In electron ionization (EI), molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and subsequent fragmentation. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification.

Tertiary alcohols, such as this compound, exhibit distinct fragmentation patterns. Due to the stability of the resulting tertiary carbocation, the molecular ion peak is often of low abundance or entirely absent in the mass spectrum.[1][2][3] The primary fragmentation pathways for tertiary alcohols are alpha-cleavage and dehydration.[2][4][5]

-